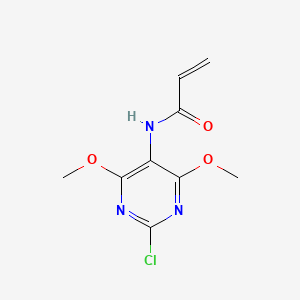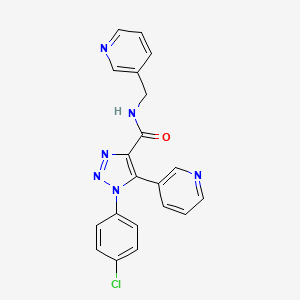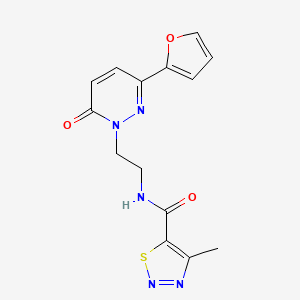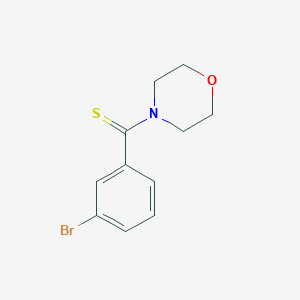![molecular formula C19H17N3O4S3 B2377269 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 1164491-06-8](/img/structure/B2377269.png)
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
A facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones has been developed through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .
Chemical Reactions Analysis
In the NMR spectra, the appearance of four Ar-protons at δ7.36–7.99 ppm, two CH2- protons at δ 5.32 ppm and three CH3 -protons at δ 2.67 ppm respectively confirmed the presence of methyl- (benzo[d]thiazol-2-yl-methyl) carbamodithioate .
Aplicaciones Científicas De Investigación
Chemical Sensors
- The study by Wang et al. (2015) focused on coumarin benzothiazole derivatives, which are structurally related to the compound . These derivatives were used as chemosensors for cyanide anions, demonstrating the potential of benzothiazole compounds in chemical sensing applications (Wang et al., 2015).
Synthetic Methods
- Saeed and Rafique (2013) explored the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, which are chemically related to the compound of interest. This study highlights methods in synthesizing benzothiazole derivatives (Saeed & Rafique, 2013).
Antitumor Activity
- Ostapiuk, Frolov, and Matiychuk (2017) synthesized and investigated the antitumor activity of benzothiazole derivatives, providing insights into the potential use of similar compounds in cancer treatment (Ostapiuk et al., 2017).
Antimicrobial Agents
- Sahin et al. (2012) studied the design and synthesis of triazole derivatives containing a morpholine moiety, related to the benzothiazole structure, as antimicrobial agents (Sahin et al., 2012).
Drug Discovery Building Blocks
- Durcik et al. (2020) described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as building blocks in drug discovery. This study showcases the versatility of benzothiazole compounds in medicinal chemistry (Durcik et al., 2020).
Antibacterial Agents
- Palkar et al. (2017) designed and synthesized benzothiazolyl substituted pyrazol-5-ones, demonstrating their antibacterial properties. This suggests the potential use of similar benzothiazole compounds in developing new antibacterial drugs (Palkar et al., 2017).
Anti-Mycobacterial Chemotypes
- Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, indicating the potential of benzothiazole compounds in treating tuberculosis (Pancholia et al., 2016).
Mecanismo De Acción
The thiazole scaffold is present in more than 18 FDA-approved drugs. Among them are cefiderocol, which was the first siderophore antibiotic approved by the FDA in 2019 under the brand name Fetroja®. This thiazole derivative was found to be active against a wide range of multi-drug resistant Gram-negative bacteria, including Pseudomonas aeruginosa (P.aeruginosa) and used to treat complicated urinary tract infections in case when no other treatment is available .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S3/c1-26-10-9-22-14-8-7-12(29(2,24)25)11-16(14)28-19(22)21-17(23)18-20-13-5-3-4-6-15(13)27-18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJSCWKSOJMOIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)
![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)



![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)
![[4-(2,5-dimethylphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2377200.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377203.png)


